molecular formula C19H16O3 B5683662 4-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]phenyl acetate

4-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]phenyl acetate

Cat. No. B5683662
M. Wt: 292.3 g/mol
InChI Key: OFJGCFGXTCAJNK-VBKFSLOCSA-N
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Description

4-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]phenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ONM-100, and it has been synthesized using a specific method that will be discussed in The purpose of this paper is to provide an overview of ONM-100, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of ONM-100 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in inflammation and cancer. ONM-100 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer. ONM-100 has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
ONM-100 has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-angiogenic activities. ONM-100 has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). ONM-100 has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that are involved in programmed cell death. Additionally, ONM-100 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is required for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

ONM-100 has several advantages for lab experiments, including its high purity and stability, which make it suitable for various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). ONM-100 is also relatively easy to synthesize using the optimized method described above. However, ONM-100 has some limitations for lab experiments, including its low solubility in water, which may limit its use in aqueous systems.

Future Directions

There are several future directions for the study of ONM-100. One potential direction is the development of ONM-100-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the synthesis and study of ONM-100 analogs with improved properties, such as increased solubility and potency. Additionally, ONM-100 could be used as a building block for the preparation of new functional materials with unique properties, such as optoelectronic and magnetic materials. Overall, ONM-100 has significant potential for various scientific research applications, and further studies are needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of ONM-100 involves several steps, including the condensation of 2-naphthaldehyde with benzyl acetate in the presence of a catalyst. The resulting intermediate is then reacted with acetic anhydride and triethylamine to yield ONM-100. This method has been optimized to produce high yields of ONM-100 with high purity, making it suitable for various scientific research applications.

Scientific Research Applications

ONM-100 has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, ONM-100 has been shown to exhibit potent anti-inflammatory and anti-cancer activities. In organic synthesis, ONM-100 has been used as a key intermediate in the synthesis of various biologically active compounds. In material science, ONM-100 has been used as a building block for the preparation of functional materials with unique properties.

properties

IUPAC Name

[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-13(20)22-17-10-6-14(7-11-17)12-16-9-8-15-4-2-3-5-18(15)19(16)21/h2-7,10-12H,8-9H2,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJGCFGXTCAJNK-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C\2/CCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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